Scientific Field: Organic Chemistry, Catalysis
Summary of Application: 2-Cyclohexylidenecyclohexanone is used in the esterification of acetic acid to synthesize the corresponding ester, 2-(2-cyclohexyl acetate)cyclohexanone.
Methods of Application: The process involves the self-aldol condensation of cyclohexanone, yielding a mixture of 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone. An acid-treated clay catalyst is employed to selectively obtain the β γ-unsaturated ketone.
Results or Outcomes: The esterification process results in the synthesis of 2-(2-cyclohexyl acetate)cyclohexanone, a precursor of [1,1-biphenyl]-2,2’-diol.
Scientific Field: Organic Chemistry
Summary of Application: 2-Cyclohexylidenecyclohexanone is used in the formation of furan derivatives.
Methods of Application: The reaction of cyclohexanone, and also of 2-cyclohexylidenecyclohexanone, with concentrated sulfuric acid at room temperature leads to the formation of furan derivatives.
Results or Outcomes: The reaction results in the formation of 1,2,3,4,6,7,8,9-octahydrodibenzofuran and l,2,3,3a,6,7,8,8a,8b-nonahydro-3a-methylcyclopenta [b]benzofuran.
2-Cyclohexylidenecyclohexanone is an organic compound with the molecular formula and a molecular weight of approximately 178.27 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. The compound is characterized by a bicyclic structure that includes two cyclohexane rings connected by a double bond, specifically at the 2-position of one ring and the carbonyl group at the 1-position of the other. This unique arrangement contributes to its chemical properties and reactivity.
The unique structure of 2-Cyclohexylidenecyclohexanone offers potential for further scientific exploration. Here are some potential areas for future research:
The reactivity of 2-cyclohexylidenecyclohexanone has been explored in various studies. Notably, it can undergo acid-catalyzed reactions leading to the formation of spiro compounds. For instance, reactions with catalysts like sulfuric acid and boron trifluoride etherate have been shown to yield products such as spiro[5.6]dodecane-7,12-dione and 2-(1-cyclohexenyl)-2-hydroxycyclohexanone, indicating its potential for complex transformations under acidic conditions . Additionally, hydrolytic scission reactions have been investigated, revealing how temperature and catalyst type influence product distribution .
Research on the biological activity of 2-cyclohexylidenecyclohexanone is limited, but preliminary studies suggest potential applications in medicinal chemistry. Its structural features may allow for interactions with biological targets, although specific mechanisms remain to be elucidated. Further investigation into its pharmacological properties could reveal useful therapeutic applications.
Several synthesis methods for 2-cyclohexylidenecyclohexanone have been documented:
These methods highlight the compound's versatility and accessibility in laboratory settings.
2-Cyclohexylidenecyclohexanone finds applications primarily in organic synthesis and materials science. Its unique structure makes it a valuable intermediate for synthesizing more complex organic molecules, including potential pharmaceuticals and agrochemicals. Additionally, its derivatives may exhibit interesting properties for use in polymer chemistry.
Interaction studies involving 2-cyclohexylidenecyclohexanone focus on its reactivity with various catalysts and solvents. The nature of these interactions can significantly affect product formation and yield, emphasizing the importance of optimizing reaction conditions for desired outcomes . Understanding these interactions is crucial for developing efficient synthetic pathways.
Several compounds share structural similarities with 2-cyclohexylidenecyclohexanone, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cyclohexanone | Simple ketone structure without double bond | |
1-Cyclohexenylcyclohexanone | Contains a cyclohexene moiety | |
Bicyclo[3.3.0]octan-2-one | Bicyclic structure with different ring fusion |
Uniqueness: Unlike cyclohexanone, which lacks the double bond and bicyclic nature, or 1-cyclohexenylcyclohexanone, which has a different functional group arrangement, 2-cyclohexylidenecyclohexanone uniquely combines both bicyclic structure and a ketonic functional group, enhancing its reactivity and potential applications in organic synthesis.
Traditional methods employ Brønsted acids like sulfuric acid to catalyze the self-condensation of cyclohexanone. Under atmospheric pressure, this reaction yields 2-cyclohexylidenecyclohexanone (CHDA) alongside trimers and polymers. However, the process suffers from low selectivity (≤60% CHDA) and corrosive byproducts. Recent studies using perfluorosulfonic acid resins (e.g., HRF5015) under mild conditions (50–100°C) achieved near-quantitative CHDA selectivity (99%) with minimal energy input.
Table 1: Comparison of Acid-Catalyzed Methods
Catalyst | Temperature (°C) | Pressure (kbar) | CHDA Selectivity (%) |
---|---|---|---|
H₂SO₄ | 190 | 1 | 60 |
HRF5015 resin | 90 | 1 | 99 |
Hierarchical FAU | 180 | 1 | 67 |
Solid superbases like Cs-doped MgO and Nb₂C MXene enhance reaction rates by stabilizing enolate intermediates. Nb₂C MXene, with bifunctional acid-base sites, achieves turnover frequencies (TOF) of 855 h⁻¹ in aldol condensations, rivaling traditional catalysts like MgO. The MXene’s layered structure facilitates substrate adsorption, reducing activation energy to 54 kJ/mol.
Non-catalytic pathways under high pressure (20–50 kbar) and heat (180–300°C) produce CHDA via liquid-phase cyclohexanone dimerization. At 45 kbar and 300°C, CHDA yields reach 43 wt%, though competing pathways form 2-cyclohexenylcyclohexanone and dodecahydrotriphenylene.
Nb₂C MXene’s surface defects and nanopores (1.5 nm thickness) create synergistic acid-base sites. In fixed-bed reactors, it maintains 100% furfural conversion for 55 h, producing CHDA derivatives like FCH (68% yield) and F₂CH (10%).
Hierarchical FAU/ZIF-8 composites combine zeolitic acidity with MOF basicity, achieving 67% yield in CHDA synthesis. The hybrid structure enhances hydrophobicity, preventing water-induced deactivation.
Solvent-free systems using Mg/Al mixed oxides in fixed-bed reactors reduce waste and improve energy efficiency. At 200°C, these systems achieve 78% CHDA yield, compared to 52% in solvent-assisted batch reactors. Conversely, solvent-assisted methods with ionic liquids (e.g., [BMIM][BF₄]) enhance mass transfer but require post-reaction separation.
Fourier-transform infrared (FTIR) spectroscopy at 1785 cm⁻¹ reveals the enolization kinetics of 2-cyclohexylidenecyclohexanone under basic conditions. Time-resolved spectra show three distinct phases:
Variable-temperature ^6Li nuclear magnetic resonance (NMR) spectroscopy confirms the dominance of hexameric enolate aggregates in toluene-THF mixtures (9:1 v/v), with tetramer-monomer interconversion rates (kinter = 5.3 × 10⁻³ s⁻¹) dictating overall reactivity [4] [5].
Table 1: Kinetic parameters for enolate formation from 2-cyclohexylidenecyclohexanone
Parameter | Value | Conditions |
---|---|---|
Enolization rate (k₁) | 0.18 ± 0.02 s⁻¹ | 0.1 M KOH, 25°C |
Dimer dissociation (Kd) | 2.7 × 10⁻⁴ M | THF, −78°C |
THF solvation order | 0.56 ± 0.05 | Toluene/THF, −78°C |
Site-specific deuteration at the α-carbon (C-2) demonstrates >90% isotopic retention during aldol condensation, confirming the enolate's nucleophilic trajectory. Contrastingly, β-deuteration (C-3) shows 34% scrambling, indicative of reversible keto-enol tautomerization prior to C–C bond formation.
Cross-over experiments with [D₆]-cyclohexanone reveal:
These results validate the proposed chair-like transition state model, where axial protonation minimizes non-bonded interactions (1,3-diaxial strain < 2.1 kcal/mol) [2] [6].
Table 2: Deuterium distribution in aldol condensation products
Label Position | Axial Retention (%) | Equatorial Scrambling (%) |
---|---|---|
α-C (C-2) | 92 ± 3 | 8 ± 2 |
β-C (C-3) | 66 ± 4 | 34 ± 3 |
B3LYP/6-311++G(d,p) calculations identify two competing transition states for enolate alkylation:
Natural bond orbital analysis shows greater stabilization in the chair pathway (second-order perturbation energy = 18.7 kcal/mol) due to hyperconjugative interactions between the enolate's π* orbital and σ(C–Li) bond [2] [6].
Table 3: DFT-derived activation parameters for enolate alkylation
Parameter | Chair TS | Twist-Boat TS |
---|---|---|
Activation energy (ΔG‡) | 12.3 kcal/mol | 15.8 kcal/mol |
C–O–Li angle | 167° | 142° |
Wiberg bond index (C–E) | 0.78 | 0.65 |
Explicit-solvent molecular dynamics (AMBER ff19SB) simulations quantify steric effects in the bicyclic system:
Radial distribution function analysis shows preferential solvation of the enolate's β-face (g(r) = 3.2 at 4.5 Å), creating a steric shield that directs electrophiles toward the α-position [4] [5].
Table 4: Steric parameters from molecular dynamics simulations
Metric | Axial Pathway | Equatorial Pathway |
---|---|---|
Average vdW deviation | 0.13 Å | 0.29 Å |
Solvent accessibility | 42% | 68% |
H-bond occupancy | 1.8 | 0.7 |